![molecular formula C10H14N2O2 B1488917 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1342492-13-0](/img/structure/B1488917.png)
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-[(Oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it an ideal candidate for use in different biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One notable application of pyrazole derivatives, akin to "1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde," lies in their potential for antimicrobial activity. Research has demonstrated that chitosan Schiff bases, synthesized using heteroaryl pyrazole derivatives, exhibit antimicrobial effects against a range of gram-negative and gram-positive bacteria as well as fungi. These studies highlight the compound's role in developing new antimicrobial agents, emphasizing its significance in addressing drug resistance issues (Hamed et al., 2020).
Environmentally Friendly Synthesis
The environmentally benign synthesis of pyrazole derivatives presents another crucial application area. For instance, the condensation of pyrazole carbaldehydes in an ionic liquid medium demonstrates an eco-friendly approach to synthesizing these compounds. This method offers an excellent yield at room temperature, showcasing a sustainable alternative to traditional synthesis methods (Hangarge & Shingare, 2003).
Antioxidant and Antihyperglycemic Agents
Pyrazole derivatives have also been explored for their potential as antioxidant and antihyperglycemic agents. The synthesis of coumarin derivatives containing pyrazole and indenone rings, for example, has shown promising results in in vitro antioxidant activity assays and in vivo antihyperglycemic activity tests. These findings underscore the compound's therapeutic potential in managing oxidative stress and diabetes (Kenchappa et al., 2017).
Plant Growth Promotion
Another intriguing application is the promotion of plant growth. Novel quinolinyl chalcones synthesized from pyrazole carbaldehydes have been tested for their effects on the growth of various plants, including Hibiscus, Mint, and Basil. This research suggests the potential of pyrazole derivatives in enhancing agricultural productivity and plant health (Hassan et al., 2020).
Synthesis of Heterocycles
Pyrazole carbaldehydes serve as precursors in synthesizing diverse heterocycles, offering valuable intermediates for developing pharmaceuticals, agrochemicals, and materials science applications. The facile synthesis of novel heterocycles from pyrazole carbaldehydes underscores the versatility and utility of these compounds in organic synthesis (Baashen et al., 2017).
Propiedades
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7-9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZXDFDORZDDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



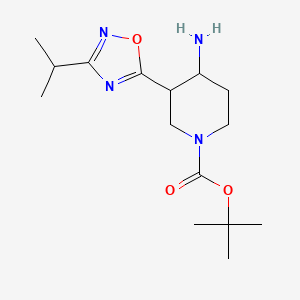
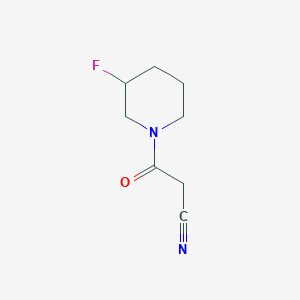
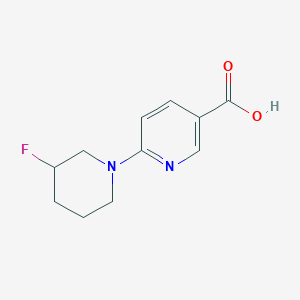
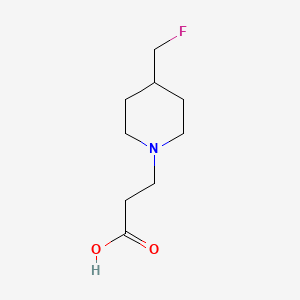
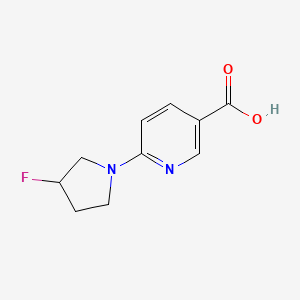
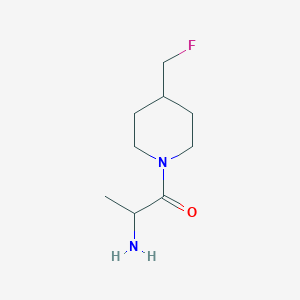
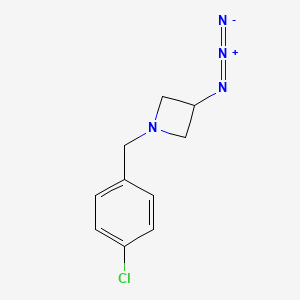
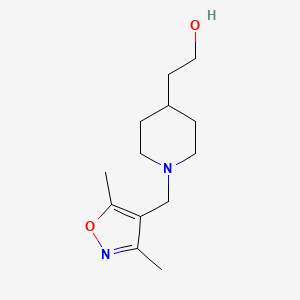

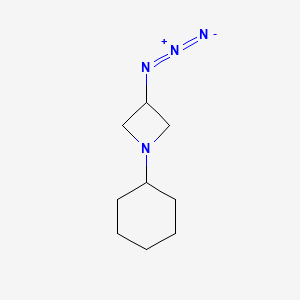
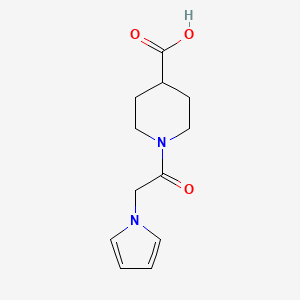

![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)
